![molecular formula C13H6ClF3N4OS B3676486 6-(4-chlorobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3676486.png)
6-(4-chlorobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
The compound “6-(4-chlorobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and possess a wide range of therapeutic activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Song et al. reported the synthesis and anticancer evaluation of a novel fluorinated pyrazolo [3,4-d]pyrimidine with a 1,3,4-thiadiazole heterocyclic ring . Another study reported the synthesis of [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reactants involved. For instance, the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate and tandem reduction and deamination has been reported in the literature .Mechanism of Action
Future Directions
The future research directions for this compound could include further exploration of its potential therapeutic applications, particularly in the field of anticancer drug development . Additionally, more studies could be conducted to better understand its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4OS/c14-7-3-1-6(2-4-7)5-8-9(18)21-12(19-10(8)22)23-11(20-21)13(15,16)17/h1-5,18H/b8-5-,18-9? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMBKURHBLGQR-PVKCIBLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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